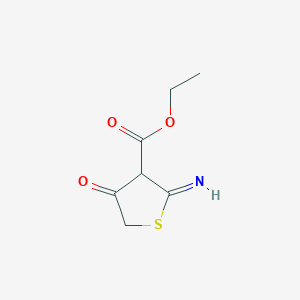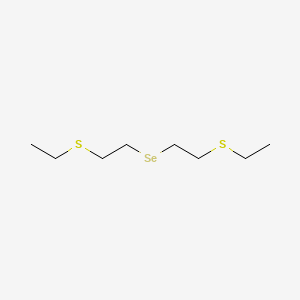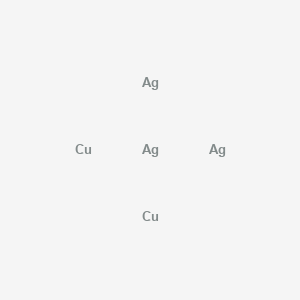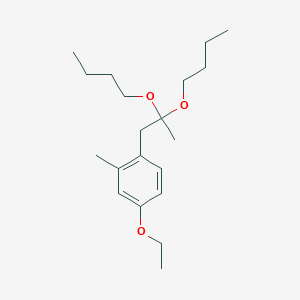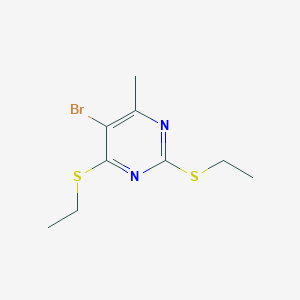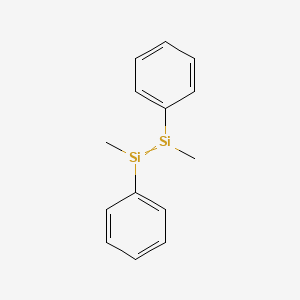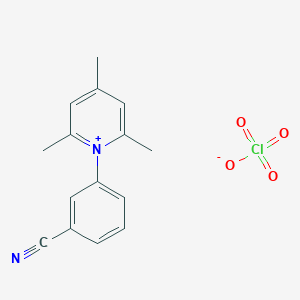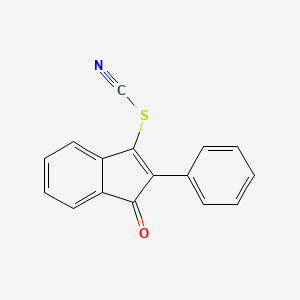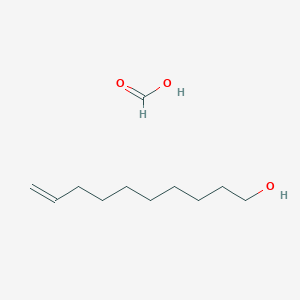
Dec-9-en-1-ol;formic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dec-9-en-1-ol;formic acid is a compound that combines the properties of both dec-9-en-1-ol and formic acid Dec-9-en-1-ol is an unsaturated alcohol with a ten-carbon chain and a double bond at the ninth position, while formic acid is the simplest carboxylic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dec-9-en-1-ol;formic acid typically involves the esterification of dec-9-en-1-ol with formic acid. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Dec-9-en-1-ol;formic acid can undergo various chemical reactions, including:
Oxidation: The alcohol group in dec-9-en-1-ol can be oxidized to form an aldehyde or a carboxylic acid.
Reduction: The double bond in dec-9-en-1-ol can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group in dec-9-en-1-ol can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of the double bond.
Substitution: Nucleophiles such as halides (Cl-, Br-) can be used for substitution reactions.
Major Products Formed
Oxidation: The major products include dec-9-enal (aldehyde) and dec-9-enoic acid (carboxylic acid).
Reduction: The major product is decanol (saturated alcohol).
Substitution: The major products depend on the nucleophile used, such as dec-9-en-1-chloride (with Cl-) or dec-9-en-1-bromide (with Br-).
Wissenschaftliche Forschungsanwendungen
Dec-9-en-1-ol;formic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a model compound for studying the metabolism of unsaturated alcohols.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of Dec-9-en-1-ol;formic acid involves its interaction with various molecular targets and pathways. In biological systems, the compound can be metabolized by enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, leading to the formation of reactive intermediates that can interact with cellular components. The double bond in dec-9-en-1-ol can also participate in addition reactions, which can modify the structure and function of biomolecules.
Vergleich Mit ähnlichen Verbindungen
Dec-9-en-1-ol;formic acid can be compared with other similar compounds, such as:
Dec-9-en-1-ol: This compound lacks the formic acid moiety and has different chemical properties and reactivity.
Formic acid: This compound lacks the dec-9-en-1-ol moiety and has different applications and biological effects.
Dec-9-enal: This compound is an aldehyde derived from the oxidation of dec-9-en-1-ol and has different reactivity and applications.
Eigenschaften
CAS-Nummer |
90176-50-4 |
|---|---|
Molekularformel |
C11H22O3 |
Molekulargewicht |
202.29 g/mol |
IUPAC-Name |
dec-9-en-1-ol;formic acid |
InChI |
InChI=1S/C10H20O.CH2O2/c1-2-3-4-5-6-7-8-9-10-11;2-1-3/h2,11H,1,3-10H2;1H,(H,2,3) |
InChI-Schlüssel |
DLWZEGLNDHEQCJ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCCCCCCCO.C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


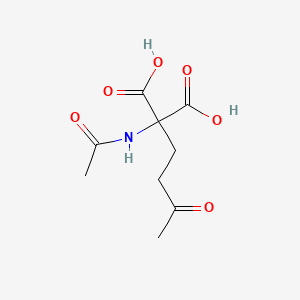
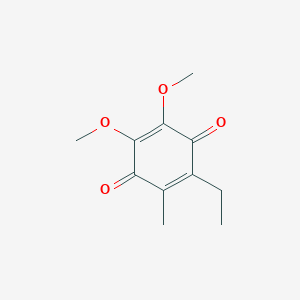
![9H-Thieno[3,2-b][1]benzopyran](/img/structure/B14369755.png)
![4-Chloro-2-[2-(3-methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14369763.png)
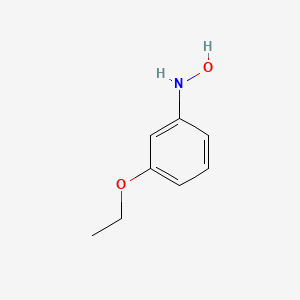
![[3-(Propoxymethoxy)prop-1-YN-1-YL]benzene](/img/structure/B14369771.png)
